molecular formula C24H17ClN4O B2550194 [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl](4-chlorophenyl)methanone CAS No. 477711-18-5

[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl](4-chlorophenyl)methanone

Cat. No. B2550194
M. Wt: 412.88
InChI Key: WTMFUIWRMKTWRR-UHFFFAOYSA-N
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Description

The compound , "3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-ylmethanone," does not have a direct description or analysis in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as pyrazole rings and chlorophenyl groups, which can provide insights into the chemical behavior and potential pharmacological activities of the compound of interest.

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, typically involves regiospecific reactions and careful consideration of the structural isomers that may form. For example, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester is regiospecific, indicating that similar precision would be required in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray analysis, which is a powerful tool for unambiguous structure determination. This technique would likely be necessary to confirm the structure of "3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-ylmethanone" as well .

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be complex, as indicated by the synthesis and pharmacological evaluation of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones. These reactions may involve multiple steps and the formation of various intermediates, which would be relevant to the synthesis and further chemical manipulation of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the presence of a chlorophenyl group can affect the compound's electron distribution and, consequently, its reactivity. The amino group in the related compounds suggests potential for hydrogen bonding and other interactions, which would also be relevant for the compound .

Safety And Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on their structure and the specific conditions under which they are used . For instance, some benzimidazole derivatives have been found to have cytotoxic activity .

Future Directions

The future directions for research on benzimidazole derivatives are likely to involve further exploration of their synthesis, characterization, and potential applications . For instance, the tris(1,2,3-triazol-4-yl)methane framework offers a highly versatile architecture for ligand design, yet the coordination chemistry of this class of ligand remains largely unexplored .

properties

IUPAC Name

[3-(1-benzylbenzimidazol-2-yl)pyrazol-1-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O/c25-19-12-10-18(11-13-19)24(30)29-15-14-21(27-29)23-26-20-8-4-5-9-22(20)28(23)16-17-6-2-1-3-7-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMFUIWRMKTWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NN(C=C4)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl](4-chlorophenyl)methanone

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